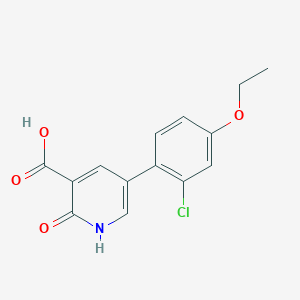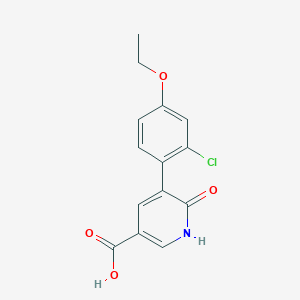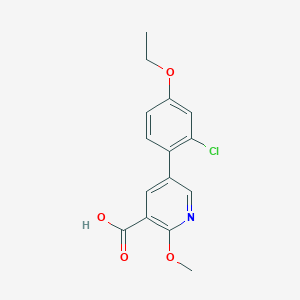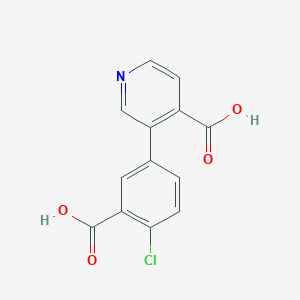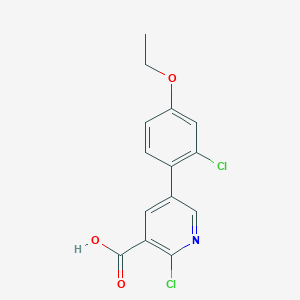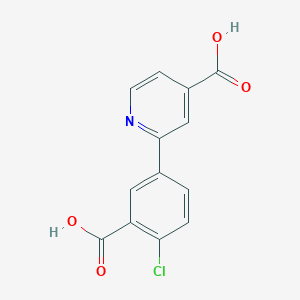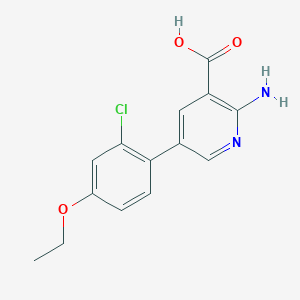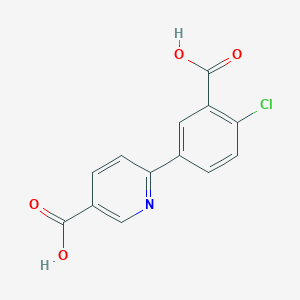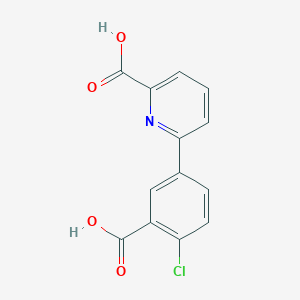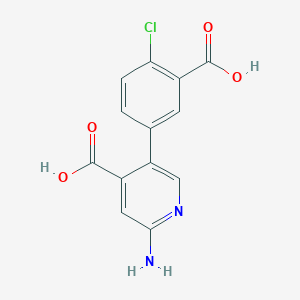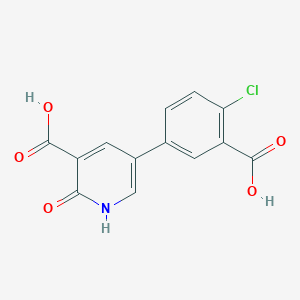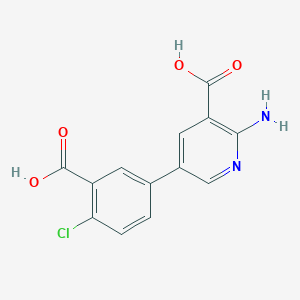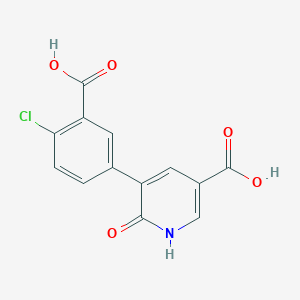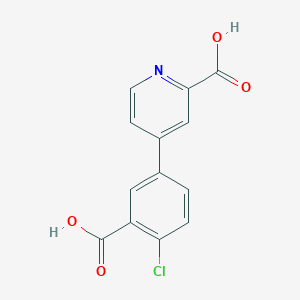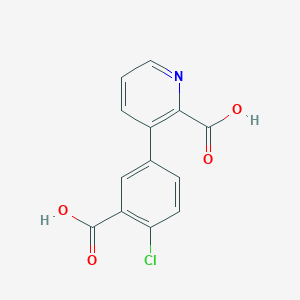
3-(3-Carboxy-4-chlorophenyl)picolinic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(3-Carboxy-4-chlorophenyl)picolinic acid: is an organic compound with the molecular formula C13H8ClNO4 It is a derivative of picolinic acid, featuring a carboxyl group and a chlorine atom attached to a phenyl ring, which is further connected to a picolinic acid moiety
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Carboxy-4-chlorophenyl)picolinic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 3-chloroaniline and picolinic acid.
Nitration: The 3-chloroaniline undergoes nitration to introduce a nitro group at the para position, forming 3-chloro-4-nitroaniline.
Reduction: The nitro group is then reduced to an amine group, resulting in 3-chloro-4-aminophenyl.
Coupling Reaction: The 3-chloro-4-aminophenyl is coupled with picolinic acid under appropriate conditions to form the desired product.
Industrial Production Methods: Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are selected to maximize yield and minimize waste.
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl ring, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can target the carboxyl group, converting it to an alcohol or aldehyde.
Substitution: The chlorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products:
Oxidation: Quinones or other oxidized derivatives.
Reduction: Alcohols or aldehydes.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
Chemistry:
Catalysis: The compound can be used as a ligand in coordination chemistry, forming complexes with transition metals that can act as catalysts in various reactions.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Biology:
Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it useful in biochemical studies.
Metal Chelation: It can chelate metal ions, which is valuable in studying metal ion transport and storage in biological systems.
Medicine:
Drug Development: The compound’s structure can be modified to develop new pharmaceuticals with potential therapeutic effects.
Antiviral Activity:
Industry:
Herbicides: Derivatives of picolinic acid are used as herbicides, and 3-(3-Carboxy-4-chlorophenyl)picolinic acid may have similar applications.
Material Science: The compound can be used in the development of new materials with specific properties.
作用机制
The mechanism of action of 3-(3-Carboxy-4-chlorophenyl)picolinic acid involves its interaction with molecular targets such as enzymes or metal ions. The compound can bind to active sites of enzymes, inhibiting their activity. Additionally, its ability to chelate metal ions can disrupt metal-dependent biological processes. The exact pathways and targets depend on the specific application and context in which the compound is used.
相似化合物的比较
Picolinic Acid: A simpler derivative with a carboxyl group at the 2-position of the pyridine ring.
Nicotinic Acid:
Isonicotinic Acid: Features a carboxyl group at the 4-position of the pyridine ring.
Comparison:
Structural Differences: The presence of the chlorine atom and the carboxyl group on the phenyl ring in 3-(3-Carboxy-4-chlorophenyl)picolinic acid distinguishes it from other picolinic acid derivatives.
Unique Properties: The compound’s unique structure may confer specific binding properties and reactivity, making it suitable for applications where other picolinic acid derivatives may not be effective.
属性
IUPAC Name |
3-(3-carboxy-4-chlorophenyl)pyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClNO4/c14-10-4-3-7(6-9(10)12(16)17)8-2-1-5-15-11(8)13(18)19/h1-6H,(H,16,17)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJOBOTVUNAEXMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)C(=O)O)C2=CC(=C(C=C2)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
